molecular formula C16H14FN5O B14100863 5-[(2-Fluorophenyl)amino]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(2-Fluorophenyl)amino]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14100863
M. Wt: 311.31 g/mol
InChI Key: WPRLZCBHCIEWGQ-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)amino]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)amino]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2-fluoroaniline with 4-methylphenyl isocyanate to form an intermediate, which is then cyclized with sodium azide to yield the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)amino]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-[(2-Fluorophenyl)amino]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Pharmaceuticals: The compound is explored for its use in drug development, particularly for targeting specific enzymes and receptors.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)amino]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole

Uniqueness

5-[(2-Fluorophenyl)amino]-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine and triazole moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

5-(2-fluoroanilino)-N-(4-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14FN5O/c1-10-6-8-11(9-7-10)18-16(23)14-15(21-22-20-14)19-13-5-3-2-4-12(13)17/h2-9H,1H3,(H,18,23)(H2,19,20,21,22)

InChI Key

WPRLZCBHCIEWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=CC=C3F

Origin of Product

United States

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